ジベヘン酸グリセリル

概要

説明

科学的研究の応用

Glyceryl dibehenate has several scientific research applications, including:

Chemistry: It is used as a model compound to study the behavior of diacylglycerols in various chemical reactions.

Biology: Glyceryl dibehenate is studied for its role in cellular signaling pathways and its potential effects on lipid metabolism.

Medicine: Research is ongoing to explore the therapeutic potential of didocosanoin in treating metabolic disorders and other diseases.

作用機序

Target of Action

Glyceryl dibehenate, also known as Didocosanoin, is primarily used in the development of lipid-based nanocarriers such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and nanoparticles . These lipid-based nanocarriers are the primary targets of Glyceryl dibehenate .

Mode of Action

Glyceryl dibehenate interacts with its targets by being incorporated into the lipid matrix of the nanocarriers . It is obtained by esterification of glycerol with behenic acid . This compound is used as a solid lipid in the production of SLNs, where it helps maintain the drug in a solubilized form . This interaction results in the formation of stable lipid systems that can effectively carry and deliver drugs .

Biochemical Pathways

The primary biochemical pathway affected by Glyceryl dibehenate involves the enhancement of the aqueous solubility of drugs . By being incorporated into lipid-based nanocarriers, Glyceryl dibehenate helps to eliminate the dissolution/dissolving step, which is often the rate-limiting factor for oral absorption of poorly water-soluble drugs . This results in an enhancement of the bioavailability of these drugs .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Glyceryl dibehenate are primarily related to its role in enhancing the bioavailability of drugs . By being incorporated into lipid-based nanocarriers, Glyceryl dibehenate helps to improve the solubility and dissolution rate of poorly water-soluble drugs . This leads to an increase in the bioavailability of these drugs .

Result of Action

The molecular and cellular effects of Glyceryl dibehenate’s action primarily involve the enhancement of drug delivery . By improving the solubility and dissolution rate of poorly water-soluble drugs, Glyceryl dibehenate helps to increase the effectiveness of these drugs . This can lead to improved therapeutic outcomes .

Action Environment

The action, efficacy, and stability of Glyceryl dibehenate can be influenced by various environmental factors. For instance, under strong acid or strong alkali conditions, Glyceryl dibehenate can be easily hydrolyzed .

生化学分析

Biochemical Properties

Glyceryl Dibehenate is a lipid which contains 15–23% of monoglycerides, 40–60% of diesters and 21–35% of triesters content

Cellular Effects

It has been used in the production of solid lipid nanoparticles (SLNs) for topical application . The SLNs prepared using Glyceryl Dibehenate showed higher entrapment and significant sustained release of diazepam compared to formulations with glyceryl stearate .

Molecular Mechanism

It is known to be involved in the formation of lipid-based nanocarriers such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs)

Temporal Effects in Laboratory Settings

Glyceryl Dibehenate has been used in the production of SLNs for topical application . The SLNs were found to have a larger size and higher entrapment, and they showed a noteworthy prolonged release of diazepam when compared to formulations containing glyceryl stearate .

準備方法

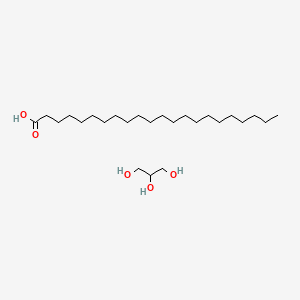

Glyceryl dibehenate can be synthesized through the esterification of docosanoic acid with glycerol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature of around 150-200°C and maintaining it for several hours to ensure complete esterification . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to achieve the desired purity levels.

化学反応の分析

Glyceryl dibehenate undergoes various chemical reactions, including:

Oxidation: Glyceryl dibehenate can be oxidized to form corresponding carboxylic acids. Common reagents for oxidation include potassium permanganate and chromium trioxide.

Reduction: Reduction of didocosanoin can yield primary alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

Substitution: Glyceryl dibehenate can undergo substitution reactions where the ester groups are replaced by other functional groups.

類似化合物との比較

Glyceryl dibehenate is similar to other diacylglycerols, such as:

Dipalmitin: Contains palmitic acid instead of docosanoic acid.

Distearoyl glycerol: Contains stearic acid instead of docosanoic acid.

Dioleoyl glycerol: Contains oleic acid instead of docosanoic acid.

The uniqueness of didocosanoin lies in its long-chain saturated fatty acid, which imparts distinct physical and chemical properties compared to other diacylglycerols .

生物活性

Glyceryl dibehenate (GDB) is a diester of glycerol and behenic acid, widely utilized in pharmaceutical formulations, particularly as a lipid excipient. Its biological activity is characterized by its role in drug delivery systems, its impact on bioavailability, and its interactions with various biological systems.

Glyceryl dibehenate is known for its lipophilic nature, which allows it to form solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These formulations enhance the solubility and bioavailability of poorly soluble drugs by facilitating controlled release mechanisms. The esterification process used to synthesize GDB results in a compound that can significantly influence the pharmacokinetics of active pharmaceutical ingredients (APIs) through its unique structural properties.

Biological Activity and Applications

-

Drug Delivery Systems :

- GDB is primarily used in the formulation of SLNs and NLCs, which are designed to improve the delivery of lipophilic drugs. Studies have shown that formulations containing GDB exhibit sustained release profiles and enhanced drug entrapment efficiency compared to other lipid carriers .

- For instance, a study demonstrated that SLNs formulated with GDB showed a significant increase in the oral bioavailability of diazepam, achieving a 2.2-fold enhancement compared to control formulations .

-

Impact on Tablet Formulation :

- Research indicates that increasing concentrations of GDB in tablet formulations can enhance the mechanical strength of tablets while also prolonging the release of active ingredients such as salicylic acid. This effect was attributed to the lipophilic matrix provided by GDB, which influences the dissolution kinetics .

- A comparative analysis revealed that tablets containing microcrystalline cellulose combined with higher concentrations of GDB exhibited lower dissolution rates, suggesting a potential for controlled release applications .

-

Safety and Biocompatibility :

- Safety assessments have shown that GDB does not induce significant irritation or adverse reactions upon dermal application. In studies involving skin application in mice, no tumors were observed with controlled doses, indicating a favorable safety profile for topical formulations .

- Furthermore, glyceryl dibehenate has been evaluated for its metabolic pathways, where it acts as an intermediate in triglyceride metabolism, contributing to its safety as a food additive and pharmaceutical excipient .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Abdelbary & Fahmy (2020) | Developed SLNs using GDB; observed enhanced drug entrapment and sustained release characteristics for diazepam. |

| Compressibility Study (2015) | Demonstrated increased tablet strength with higher GDB concentrations; prolonged salicylic acid release noted. |

| Safety Assessment (2008) | No significant irritation or tumor promotion observed; supports biocompatibility for topical applications. |

特性

IUPAC Name |

docosanoic acid;propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;4-1-3(6)2-5/h2-21H2,1H3,(H,23,24);3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNVYIUJKRRNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64366-79-6, 446021-95-0 | |

| Record name | 1,2,3-Propanetriol, homopolymer, docosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64366-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Propanetriol, homopolymer, monodocosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446021-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

432.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77538-19-3, 99880-64-5 | |

| Record name | Glycerol behenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77538-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl dibehenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099880645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。